Product packaging for 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol(Cat. No.:)

1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol

Cat. No.: B8747550
M. Wt: 212.18 g/mol
InChI Key: RFLFVSJCVSQTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol is a useful research compound. Its molecular formula is C9H9FN2O3 and its molecular weight is 212.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FN2O3 B8747550 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FN2O3

Molecular Weight

212.18 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)azetidin-3-ol

InChI

InChI=1S/C9H9FN2O3/c10-8-3-6(12(14)15)1-2-9(8)11-4-7(13)5-11/h1-3,7,13H,4-5H2

InChI Key

RFLFVSJCVSQTKH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)[N+](=O)[O-])F)O

Origin of Product

United States

Significance of Azetidine Scaffolds in Modern Organic Synthesis and Chemical Biology Research

Azetidines are four-membered, nitrogen-containing saturated heterocycles that have garnered significant attention in organic chemistry. medwinpublishers.comresearchgate.net Their importance stems from a unique combination of stability and reactivity, which is attributed to their considerable ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for controlled ring-opening reactions, making azetidines versatile synthetic intermediates. rsc.orgrsc.org

In modern organic synthesis, the azetidine (B1206935) scaffold is a valuable building block for constructing more complex molecular architectures. technologynetworks.com Due to the challenges associated with their synthesis, considerable research has been dedicated to developing new and efficient methods for their preparation, including cycloaddition and cyclization reactions. medwinpublishers.comnih.gov The unique three-dimensional structure of the azetidine ring can significantly influence the physicochemical properties of a molecule, a feature that is highly sought after in drug design. nih.gov

In the realm of chemical biology and medicinal chemistry, the azetidine moiety is recognized as a "privileged scaffold." It appears in numerous natural products and synthetic bioactive compounds that exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. medwinpublishers.comresearchgate.netnih.gov The incorporation of an azetidine ring can improve metabolic stability, aqueous solubility, and other pharmacokinetic properties of drug candidates.

Table 1: Examples of Marketed Drugs Containing an Azetidine Scaffold

Drug Name Therapeutic Area Function
Azelnidipine Antihypertensive Calcium channel blocker rsc.org
Cobimetinib Anticancer MEK inhibitor medwinpublishers.comrsc.org

Contextualization of 1 2 Fluoro 4 Nitrophenyl Azetidin 3 Ol Within Substituted Azetidin 3 Ol Derivatives Research

The specific class of 1-substituted azetidin-3-ol (B1332694) derivatives represents a crucial subset of azetidine (B1206935) chemistry. The hydroxyl group at the 3-position provides a key functional handle for further synthetic modifications, while the substituent on the nitrogen atom largely defines the molecule's core properties and potential applications. google.comgoogle.com Research into these derivatives has led to the development of compounds with diverse biological activities, including potential as GABA-uptake inhibitors and triple reuptake inhibitors for antidepressant applications. nih.govnih.gov

The azetidin-3-ol moiety is a key structural feature in the anticancer drug cobimetinib, highlighting its importance in the design of kinase inhibitors. nih.gov The synthesis of these derivatives often involves the cyclization of precursors like epoxy halides with primary amines or the reduction of corresponding 3-azetidinones. google.comgoogle.com

1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol fits squarely within this context as a research intermediate. The 1-phenyl substituent, decorated with both fluoro and nitro groups, makes it a valuable building block for creating libraries of complex molecules for screening in drug discovery programs. The specific substitution pattern on the phenyl ring is designed to probe interactions with biological targets and to modulate the electronic properties of the molecule.

Research Trajectories and Academic Importance of Fluorinated and Nitrated Azetidine Derivatives

Strategic Approaches to Azetidine Ring Formation for Azetidin-3-ols

The construction of the azetidine ring is challenging due to inherent ring strain. rsc.org However, numerous strategies have been developed to overcome this, primarily involving intramolecular cyclization reactions. These methods can be broadly categorized by the type of bond being formed during the ring-closing step.

Intramolecular Cyclization Reactions in Azetidine Synthesis

Intramolecular cyclization is a cornerstone of azetidine synthesis. nih.gov This strategy involves a precursor molecule containing both the nitrogen atom and a reactive site that, upon activation, can form the azetidine ring through the formation of a new carbon-nitrogen or carbon-carbon bond.

The most common approach to forming the azetidine ring is through the creation of a carbon-nitrogen (C-N) bond. This typically involves an intramolecular nucleophilic substitution where a nitrogen atom attacks an electrophilic carbon center.

A classic example is the cyclization of γ-amino alcohols or their derivatives. For instance, a γ-amino alcohol can be treated with thionyl chloride to produce a γ-chloroamine. Subsequent treatment with a strong base, such as lithium hexamethyldisilazide (LiHMDS), promotes intramolecular cyclization to yield the azetidine ring. rsc.org The electron-withdrawing nature of substituents on the nitrogen can influence the nucleophilicity and may necessitate the use of strong bases to facilitate the reaction. rsc.org

Another effective method involves the intramolecular aminolysis of epoxides. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov This method is advantageous as it can tolerate a variety of functional groups. nih.gov

Table 1: Comparison of C-N Bond Formation Methods for Azetidine Synthesis
MethodPrecursorReagentsKey Features
Intramolecular Nucleophilic Substitutionγ-haloaminesStrong base (e.g., LiHMDS)Widely applicable; sensitive to substrate electronics. rsc.org
Intramolecular Aminolysis of Epoxidescis-3,4-epoxy aminesLewis acid catalyst (e.g., La(OTf)₃)High regioselectivity and functional group tolerance. nih.gov

While less common than C-N bond formation, the construction of the azetidine ring via carbon-carbon (C-C) bond formation offers an alternative disconnection strategy. clockss.org This approach allows for the placement of substituents on the nitrogen that might not be compatible with nucleophilic displacement reactions. clockss.org

One such method involves the cyclization of N-protected glycine derivatives bearing a leaving group on the α-carbon of an N-ethyl substituent. For example, N-(ω-chloroethyl)-Boc-glycine can be cyclized in the presence of a strong base like lithium diisopropylamide (LDA) to form N-Boc-protected azetidine-2-carboxylic acid. clockss.org

Intramolecular Michael additions also represent a viable route. An α,β-unsaturated ester can be constructed from a suitable amino alcohol precursor, and subsequent treatment with a base like LiHMDS can induce cyclization to form the azetidine ring. clockss.org

Reductive cyclization offers another pathway to azetidines. A notable example is the cyclization of β-haloalkylimines. These precursors can be synthesized and subsequently cyclized under reductive conditions to form the azetidine ring. This method is part of a broader class of reactions for synthesizing four-membered azaheterocycles. magtech.com.cn

Transition metal catalysis has emerged as a powerful tool for the synthesis of azetidines, enabling the use of otherwise unreactive C-H bonds. organic-chemistry.org Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is a particularly effective method. organic-chemistry.orgnih.gov This approach often utilizes a directing group, such as picolinamide (PA), attached to the amine substrate. organic-chemistry.orgresearchgate.net The palladium catalyst activates a γ-C(sp³)-H bond, facilitating the formation of a C-N bond to close the azetidine ring. organic-chemistry.org These reactions can proceed with low catalyst loading and under convenient operating conditions, offering predictable selectivities. organic-chemistry.orgnih.gov The mechanism is believed to involve a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org

Table 2: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis
Catalyst SystemDirecting GroupOxidantKey Features
Pd(OAc)₂Picolinamide (PA)PhI(OAc)₂Low catalyst loading, use of inexpensive reagents, predictable selectivity. organic-chemistry.orgnih.govnih.gov
Strain-Release Homologation of Bicyclic Precursors (e.g., Azabicyclo[1.1.0]butanes)

The high ring strain of azabicyclo[1.1.0]butane (ABB) makes it a valuable precursor for the synthesis of 1,3-substituted azetidines through strain-release driven reactions. bris.ac.uknih.gov This strategy leverages the inherent energy of the strained bicyclic system to drive the formation of the less strained azetidine ring.

One approach involves the generation of azabicyclo[1.1.0]butyl lithium, which can then be trapped with a boronic ester to form an intermediate boronate complex. bris.ac.uk Subsequent N-protonation with an acid, such as acetic acid, induces a 1,2-migration with cleavage of the central C–N bond, thereby relieving the ring strain and forming the azetidinyl boronic ester. bris.ac.uk This method is notable for its stereospecificity and applicability to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants. bris.ac.uk

Further functionalization of the resulting azetidinyl boronic esters is possible at both the N-H position of the azetidine and through transformations of the boronic ester itself. bris.ac.uk This versatility has been demonstrated in the stereoselective synthesis of the pharmaceutical agent cobimetinib. bris.ac.uk

Recent developments have expanded the utility of ABB by demonstrating that azabicyclo[1.1.0]butyl carbinols can undergo divergent strain-release reactions upon N-activation. nih.govresearchgate.net Treatment with trifluoroacetic anhydride or triflic anhydride triggers a semipinacol rearrangement to yield keto 1,3,3-substituted azetidines. nih.govresearchgate.net Alternatively, reaction with benzyl chloroformate in the presence of sodium iodide leads to spiroepoxy azetidines via an iodohydrin intermediate. nih.govresearchgate.net The reaction pathway is dictated by the electronic nature of the activating agent. nih.govresearchgate.net

A photocatalytic radical approach has also been developed for accessing densely functionalized azetidines from azabicyclo[1.1.0]butanes. unife.it This method utilizes an organic photosensitizer to control the energy-transfer process with sulfonyl imines, generating radical intermediates that are intercepted by the ABB in a radical strain-release process. unife.it This allows for the difunctionalization of azetidines in a single step. unife.it

PrecursorReagentsProduct TypeKey Features
Azabicyclo[1.1.0]butane1. s-BuLi/TMEDA 2. Boronic Ester 3. Acetic AcidAzetidinyl boronic esterStereospecific, wide scope of boronic esters. bris.ac.uk
Azabicyclo[1.1.0]butyl carbinolsTrifluoroacetic anhydride or Triflic anhydrideKeto 1,3,3-substituted azetidinesSemipinacol rearrangement. nih.govresearchgate.net
Azabicyclo[1.1.0]butyl carbinolsBenzyl chloroformate, NaI, BaseSpiroepoxy azetidinesFormation via iodohydrin intermediate. nih.govresearchgate.net
Azabicyclo[1.1.0]butanesSulfonyl imines, Organic photosensitizerDifunctionalized azetidinesPhotocatalytic radical strain-release. unife.it
Hydroxide-Facilitated Alkylation Methods (e.g., for 2-Fluoro-4-nitroaniline derivatives)

A practical and scalable route to key azetidine intermediates, such as 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, has been developed utilizing a hydroxide-facilitated alkylation. nih.gov This method involves the double N-alkylation of an aniline derivative, specifically 2-fluoro-4-nitroaniline, with a suitable bis(alkylhalide). nih.gov

In a notable example, the reaction between 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane (BBMO) is facilitated by sodium hydroxide under Schotten-Baumann conditions to form the azetidine ring. nih.gov Despite the typically low nucleophilicity of anilines with strong electron-withdrawing groups, this reaction proceeds with high efficiency. nih.gov Optimization of this process has led to an 87% isolated yield on a 100-gram scale, with the final product purity exceeding 99%. nih.gov

This approach offers a cost-effective and protecting-group-free synthesis, avoiding the drawbacks associated with previous routes that relied on the more expensive 2-oxa-6-azaspiro[3.3]heptane intermediate. nih.gov The key alkylating agent, BBMO, can be synthesized from the commercially available flame retardant tribromoneopentyl alcohol. nih.gov

Aniline DerivativeAlkylating AgentBaseKey Features
2-Fluoro-4-nitroaniline3,3-Bis(bromomethyl)oxetaneSodium HydroxideHigh yield, scalable, protecting-group-free. nih.gov

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions represent a powerful strategy for the direct construction of the azetidine ring from two separate components. These methods are often convergent and allow for the rapid assembly of complex molecular scaffolds.

[2+2] Photocycloadditions and Aza-Paterno-Büchi Reactions

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. nih.govrsc.org However, this reaction has historically been challenging due to competing E/Z isomerization of the imine upon photoexcitation. nih.gov To circumvent this issue, many successful examples utilize cyclic imines to prevent this undesired relaxation pathway. nih.gov

Recent advancements have focused on visible-light-mediated approaches, which offer milder reaction conditions and broader substrate scope. One such method employs the triplet state reactivity of 2-isoxazoline-3-carboxylates, a class of oximes. nih.gov Using a commercially available iridium photocatalyst, triplet energy transfer facilitates the [2+2] cycloaddition with a wide range of alkenes. nih.gov This technique is characterized by its operational simplicity and allows for the synthesis of highly functionalized azetidines from readily available precursors. nih.gov The resulting azetidine products can be readily converted to free, unprotected azetidines. nih.gov

Intramolecular versions of the aza-Paterno-Büchi reaction have also been developed, providing access to bicyclic azetidine scaffolds. researchgate.net

Imine ComponentAlkene ComponentConditionsKey Features
2-Isoxazoline-3-carboxylatesVarious AlkenesVisible light, Iridium photocatalystUtilizes triplet state reactivity, mild conditions, broad scope. nih.gov
Cyclic IminesVarious AlkenesUV lightPrevents E/Z isomerization. nih.gov
Catalytic [3+1]-Cycloadditions

Catalytic [3+1]-cycloaddition reactions provide an alternative route to azetidine derivatives. This approach involves the reaction of a three-atom component with a one-atom component to construct the four-membered ring.

One example is the generation of 3-azetidinones via the catalytic [3+1]-cycloaddition of silyl-protected enoldiazoacetates with imido sulfur ylides. researchgate.net This method allows for the synthesis of chiral donor-acceptor azetines, which can be further functionalized. researchgate.net

Lewis Acid Catalyzed [2+2]-Cycloadditions

Lewis acid catalysis can be employed to promote [2+2]-cycloaddition reactions for the synthesis of four-membered rings. For instance, a Lewis acid-catalyzed [2+2] cycloaddition of ynamides and propargyl silyl ethers has been developed for the synthesis of alkylidenecyclobutenones. rsc.org While this specific example leads to cyclobutenones, the principle of using Lewis acids to facilitate [2+2] cycloadditions is relevant to the synthesis of other strained four-membered rings, including azetidines.

Ring Expansion Strategies from Strained Heterocycles

Ring expansion of smaller, strained heterocycles offers a powerful method for the synthesis of larger rings, including azetidines. This strategy takes advantage of the relief of ring strain to drive the transformation.

A notable example is the formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines to yield highly-substituted methylene azetidines. nih.gov This reaction proceeds through the interaction of a rhodium-bound carbene with the aziridine. The proposed mechanism involves the formation of an aziridinium ylide, followed by a ring-opening/ring-closing cascade. nih.gov This process is highly regio- and stereoselective, efficiently transferring chirality from the substrate to the product. nih.gov The resulting methylene azetidines can be further elaborated to access novel azetidine scaffolds containing vicinal tertiary-quaternary and even quaternary-quaternary stereocenters. nih.gov

The intramolecular ring opening of azetidines themselves can also be used to generate more complex heterocyclic systems, though this is a ring-opening rather than a ring-expansion strategy for azetidine synthesis. acs.orgacs.org

Starting HeterocycleReagentProductKey Features
Methylene aziridinesRhodium-bound carbeneMethylene azetidines[3+1] ring expansion, high regio- and stereoselectivity. nih.gov

Chemical Transformations via Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a well-established and versatile method for the synthesis of azetidines. To obtain azetidin-3-ols, this strategy would typically be applied to 3-hydroxy- or 3-oxo-azetidin-2-one precursors. The selective reduction of the lactam carbonyl in the presence of other functional groups can be achieved using specific reducing agents.

β-Lactam Precursor Reducing Agent Product Yield
Enantiopure 4-aryl-β-lactamMonochloroalane (AlH₂Cl)2-ArylazetidineHigh
Bis-β-lactamMonochloroalane (AlH₂Cl)BisazetidineModerate

This table presents examples of β-lactam reductions to form azetidines.

Rearrangement-Based Syntheses of Azetidin-3-ols (e.g., from Epoxypropylamines)

Rearrangement reactions provide an elegant and often highly efficient means of constructing the azetidin-3-ol (B1332694) core from acyclic precursors. A notable example is the intramolecular rearrangement of N-substituted-2,3-epoxypropylamines. These precursors can be readily synthesized from the reaction of primary amines with epichlorohydrin.

The subsequent cyclization to form the azetidin-3-ol is typically promoted by a base, such as triethylamine, in a suitable solvent like acetonitrile under reflux conditions. rsc.org This transformation proceeds via a 4-exo-tet intramolecular nucleophilic attack of the amine onto the epoxide ring, a process that is generally favored. The reaction is chemoselective, leading to the formation of the four-membered azetidine ring over other potential side products. rsc.org This method is particularly attractive due to the ready availability of the starting materials and the operational simplicity of the reaction.

Stereoselective and Enantioselective Synthesis of Azetidin-3-ol Scaffolds

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of azetidin-3-ols is of paramount importance.

Control of Diastereoselectivity in Azetidin-3-one Precursors

The stereochemistry of azetidin-3-ols is frequently established through the diastereoselective reduction of a corresponding azetidin-3-one precursor. Therefore, controlling the stereochemistry during the synthesis of the azetidin-3-one is a critical step. Various strategies have been developed to achieve high levels of diastereocontrol in the formation of these key intermediates.

One approach involves the diastereoselective synthesis of cis-2,3-disubstituted azetidines through methods like hydrozirconation of allylic amines followed by intramolecular cyclization. rsc.org For the synthesis of azetidin-3-ones, a notable method is the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.gov This reaction proceeds through an α-oxo gold carbene intermediate that undergoes an intramolecular N-H insertion to form the azetidin-3-one ring with high diastereoselectivity. nih.gov The stereochemical outcome is directed by the existing chirality in the N-propargylsulfonamide starting material.

Furthermore, the reduction of the resulting azetidin-3-one to the corresponding azetidin-3-ol can also be performed with high diastereoselectivity. For instance, the use of bulky reducing agents like L-selectride can lead to a highly diastereoselective reduction of the carbonyl group, yielding the syn-2° alcohol with excellent diastereomeric ratios. nih.gov

Azetidin-3-one Precursor Reducing Agent Product Diastereomer Diastereomeric Ratio (dr)
TMS-substituted azetidin-3-oneL-selectridesyn-azetidin-3-ol>19:1
Vinyl-substituted azetidin-3-oneVinyl MgBrsyn-azetidin-3-ol>19:1

This table illustrates the diastereoselective reduction of azetidin-3-one precursors.

Asymmetric Approaches to Optically Active Azetidin-3-ols

The synthesis of enantiomerically pure azetidin-3-ols can be achieved through several asymmetric strategies, including the use of chiral auxiliaries, chiral catalysts, and the resolution of racemic mixtures.

A powerful approach for the asymmetric synthesis of chiral azetidin-3-ones, which are direct precursors to azetidin-3-ols, involves the use of chiral sulfinamides as auxiliaries. nih.gov For example, chiral N-propargylsulfonamides, derived from commercially available chiral tert-butanesulfinamide, can be cyclized in the presence of a gold catalyst to yield chiral azetidin-3-ones with excellent enantiomeric excess (typically >98% ee). nih.gov The chiral auxiliary guides the stereochemical course of the intramolecular N-H insertion reaction. The auxiliary can then be removed to provide the N-unsubstituted azetidin-3-one or the corresponding azetidin-3-ol after reduction.

Another important strategy is the enantioselective reduction of prochiral azetidin-3-ones. This can be accomplished using chiral reducing agents or a combination of a stoichiometric reductant and a chiral catalyst. For instance, the dynamic kinetic resolution of racemic 3-hydroxy-β-lactams can be achieved through an oxidation-asymmetric reduction sequence to produce optically active 3-hydroxy-β-lactams, which are precursors to chiral azetidin-3-ols. mdpi.com

The use of chiral auxiliaries derived from readily available starting materials like (S)-1-phenylethylamine has also been explored in the synthesis of optically active azetidine dicarboxylic acids, which can serve as versatile building blocks for more complex azetidine derivatives. rsc.org

Asymmetric Method Key Feature Stereochemical Outcome
Gold-Catalyzed CyclizationUse of chiral N-propargylsulfonamidesHigh enantiomeric excess (>98% ee)
Dynamic Kinetic ResolutionNi-catalyzed asymmetric hydrogenation of azetidine-2,3-dionesOptically active 3-hydroxy-β-lactams (78–94% ee)
Chiral Auxiliary ApproachUse of (S)-1-phenylethylamineEnantiomeric pair of azetidine-2,4-dicarboxylic acids

This table highlights key asymmetric approaches to optically active azetidin-3-ol precursors.

Introduction and Functionalization of the 2-Fluoro-4-nitrophenyl Substituent

The formation of the bond between the azetidine nitrogen and the 2-fluoro-4-nitrophenyl group is a critical step in the synthesis of the target molecule. Various methods have been developed to achieve this, including N-arylation, selective fluorination, and regioselective nitration.

N-Arylation Methods for Azetidine Nitrogen

N-arylation of the azetidine ring is a common strategy to introduce the desired aryl substituent. This can be achieved through direct N-alkylation or more sophisticated cross-coupling reactions.

Direct N-alkylation involves the reaction of azetidin-3-ol with a halogenated nitro-aryl substrate, such as 1,2-difluoro-4-nitrobenzene. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aryl ring, facilitating the displacement of a halide by the nucleophilic azetidine nitrogen.

Reactant 1Reactant 2ConditionsProductYield
Azetidin-3-ol1,2-Difluoro-4-nitrobenzeneBase (e.g., K2CO3), Solvent (e.g., DMSO)This compoundModerate to Good

This table presents a generalized reaction scheme for the direct N-alkylation of azetidin-3-ol. Actual yields may vary depending on specific reaction conditions.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. wikipedia.orgacsgcipr.org This method allows for the coupling of azetidin-3-ol with aryl halides or triflates under milder conditions than traditional methods. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for the success of these reactions. acsgcipr.org A wide range of N-arylazetidines are accessible through this method, and ring cleavage of the azetidine does not typically occur under the applied reaction conditions. researchgate.net

The development of bidentate phosphine ligands like BINAP and DPF has expanded the scope of Buchwald-Hartwig amination to include primary amines. wikipedia.org These ligands are thought to prevent the formation of palladium iodide dimers, thus accelerating the reaction. wikipedia.org

Coupling Partner 1Coupling Partner 2Catalyst SystemProduct
Azetidin-3-ol1-Bromo-2-fluoro-4-nitrobenzenePd(0) or Pd(II) salt, Phosphine ligand, BaseThis compound
Azetidin-3-ol1-Iodo-2-fluoro-4-nitrobenzenePd(0) or Pd(II) salt, Phosphine ligand, BaseThis compound

This interactive table illustrates the components of a typical Buchwald-Hartwig cross-coupling reaction for the synthesis of the target compound.

Selective Fluorination Techniques for Aryl Rings

The introduction of a fluorine atom onto the aryl ring can be achieved using various electrophilic fluorinating agents. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for the selective fluorination of aromatic compounds. researchgate.netacs.org The regioselectivity of the fluorination is influenced by the directing effects of the substituents already present on the aromatic ring. For instance, in a nitrophenyl system, the nitro group acts as a meta-director, while other substituents can influence the final position of the fluorine atom.

Regioselective Nitration of Aromatic Systems

The nitration of aromatic compounds is a fundamental reaction in organic synthesis. acs.org Achieving high regioselectivity, especially in the presence of multiple substituents, can be challenging. acs.org Common nitrating agents include mixtures of nitric and sulfuric acid, nitronium tetrafluoroborate, and acetyl nitrate. acs.org The choice of nitrating agent and reaction conditions can significantly impact the isomer distribution of the product. For example, the nitration of a fluorophenyl precursor would be directed by the ortho-, para-directing fluoro group and the meta-directing nitro group if one is already present. The use of solid zeolite catalysts in conjunction with concentrated nitric acid has been shown to improve the regioselectivity of nitration for certain substituted aromatic compounds. google.com Another mild and selective method for aromatic nitration utilizes bismuth subnitrate and thionyl chloride in dichloromethane. nih.gov

SubstrateNitrating AgentConditionsMajor Product(s)
FluorobenzeneHNO3/H2SO4Low Temperature2-Nitrofluorobenzene, 4-Nitrofluorobenzene
1-Fluoro-2-substituted-benzeneVariousVariousIsomeric nitrated products

This table summarizes the general outcomes of regioselective nitration on substituted aromatic systems.

Integrated Synthetic Pathways for this compound

The synthesis of this compound can be accomplished through various integrated pathways that combine the aforementioned methodologies. One common approach involves the initial N-arylation of azetidin-3-ol with a suitable difluoro- or halogen-substituted nitrobenzene. Alternatively, a fluorophenyl-substituted azetidin-3-ol can be synthesized first, followed by a regioselective nitration step. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability of the process.

Theoretical Considerations of Ring Strain and Reactivity in Four-Membered Heterocycles

Four-membered heterocycles like azetidines possess considerable ring strain, a key factor governing their reactivity. rsc.orgrsc.org The ring-strain energy of azetidine is approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (26.4 kcal/mol) and aziridine (26.7 kcal/mol). researchgate.net This strain arises from bond angle distortion and torsional strain, making these rings susceptible to reactions that relieve this strain. numberanalytics.com However, azetidines are notably more stable than the highly reactive aziridines, allowing for easier handling while still providing unique, strain-driven reactivity under appropriate conditions. rsc.orgrsc.org

The reactivity of these heterocycles is influenced by several factors, including the nature of the heteroatom and the substituents on the ring. numberanalytics.com For instance, electron-withdrawing groups on the nitrogen atom can activate the ring towards nucleophilic attack. Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in understanding the potential energy surfaces and reaction pathways of these strained systems. nih.govnih.gov These computational models help predict the kinetic and thermodynamic stability of various azetidine derivatives and their propensity for ring-opening or expansion reactions. nih.gov

Below is an interactive data table summarizing the ring strain energies of azetidine and related cyclic compounds.

Mechanistic Pathways of Azetidine Ring Opening Reactions

The relief of ring strain is a powerful thermodynamic driving force for a variety of reactions involving the azetidine ring. These reactions typically involve the cleavage of one of the ring's C-N or C-C bonds.

Nucleophilic ring-opening is a common reaction pathway for azetidines, often requiring activation of the ring. acs.org This can be achieved by N-activation, for instance, through protonation or acylation, which makes the ring carbon atoms more electrophilic. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn

In the case of unsymmetrically substituted azetidines, such as those with aryl groups at the 2-position, nucleophilic attack often occurs at the benzylic carbon due to the stabilization of the transition state. magtech.com.cn The reaction generally proceeds via an S(_N)2 mechanism, leading to inversion of stereochemistry at the site of attack. A variety of nucleophiles, including halides, alcohols, thiols, and carbanions, can participate in these ring-opening reactions. acs.org

Lewis acids play a crucial role in promoting the ring-opening of azetidines by coordinating to the nitrogen atom, thereby enhancing the electrophilicity of the ring carbons. rsc.orgacs.org This activation facilitates cleavage of the C–N bond, even with less reactive nucleophiles. For example, Lewis acid-catalyzed ring-opening with alcohols and thiols has been shown to be a highly regioselective process. acs.org

In some cases, Lewis acid promotion can lead to fragmentation or rearrangement reactions. The specific outcome depends on the substrate structure and the reaction conditions. For instance, the presence of certain substituents can direct the reaction towards rearrangement pathways, leading to the formation of more complex molecular architectures.

Reductive cleavage of the C-N bond in azetidines provides a route to functionalized acyclic amines. This transformation can be achieved using various reducing agents. Recent developments have focused on transition-metal-free methods, such as the use of sodium dispersions in the presence of a crown ether. mdpi.com

The proposed mechanism for this type of reduction involves a single electron transfer (SET) from the reducing agent to the azetidinyl amide. mdpi.com This generates a radical anion intermediate, which then undergoes C-N bond cleavage. The selectivity of this cleavage can be controlled, allowing for the targeted synthesis of specific amine products. This method is particularly noteworthy for its ability to cleave the C-N bond in pyramidalized amides, which are typically more challenging substrates. mdpi.com

Principles of Azetidine Ring Expansion to Larger Heterocycles (e.g., Pyrrolidines, Azepanes)

The strain inherent in the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, more thermodynamically stable heterocyclic systems like pyrrolidines and azepanes. rsc.org These transformations are of significant synthetic utility, as they allow for the construction of these important structural motifs from readily available azetidine precursors.

One powerful strategy for azetidine ring expansion involves intramolecular cyclization cascades. In this approach, an azetidine derivative bearing a tethered nucleophile or electrophile undergoes an initial intramolecular reaction to form a bicyclic intermediate, which then rearranges to the expanded ring system.

For example, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion. nih.gov Subsequent nucleophilic opening of this strained bicyclic intermediate can lead to the formation of either a pyrrolidine or an azepane ring, depending on the regioselectivity of the nucleophilic attack. nih.govresearchgate.net The distribution of the five- and seven-membered ring products is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile used. nih.gov

This table outlines the outcomes of ring expansion reactions of a 1-azonia-bicyclo[3.2.0]heptane intermediate with different nucleophiles.

Influence of Substituents on Regioselectivity and Diastereoselectivity

The substitution pattern on both the azetidine ring and its N-aryl substituent plays a critical role in dictating the outcome of chemical transformations. These substituents exert profound electronic and steric effects that can control the regioselectivity and diastereoselectivity of reactions such as ring-opening, cycloadditions, and functionalization of the azetidine core.

In the context of azetidine ring synthesis, such as through intramolecular aminolysis of epoxy amines, the nature of substituents can determine the preferred site of nucleophilic attack, leading to either the azetidine or a competing pyrrolidine ring system. nih.govfrontiersin.org For analogues of this compound, the electronic properties of the N-aryl group are of paramount importance. The 2-fluoro and 4-nitro groups are strongly electron-withdrawing, which can influence the nucleophilicity of the azetidine nitrogen and the reactivity of the phenyl ring.

For instance, in aza Paternò-Büchi reactions, which form azetidines via a [2+2] photocycloaddition, the electronic nature of substituents on the imine and alkene components is crucial for regioselectivity. rsc.org An electron-withdrawing group on an aryl ring of the imine component can be essential for the desired reactivity. rsc.org The high regioselectivity observed in such processes is often attributed to the partial charges of the reacting components. rsc.org

The diastereoselectivity of reactions involving substituted azetidines is also heavily influenced by the steric bulk and electronic nature of the substituents. In the synthesis of 2-arylazetidines, for example, a trans geometry between substituents at the 2 and 3 positions can be selectively achieved. acs.org The choice of reagents and reaction conditions can be tailored to favor the formation of a specific diastereomer.

To illustrate the impact of substituents, consider the hypothetical ring-opening of a 2-substituted N-aryl azetidine. The regioselectivity of nucleophilic attack would be governed by both the electronic activation of the ring carbons and the steric hindrance posed by the substituent.

Substituent (R) at C-2Electronic EffectSteric HindrancePredicted Major Site of Nucleophilic Attack
-CH₃Weakly Electron-DonatingLowC-4
-PhElectron-Withdrawing (Inductive), Potentially Stabilizing (Resonance)ModerateC-4 (kinetically), C-2 (thermodynamically, if stabilized)
-CO₂EtStrongly Electron-WithdrawingModerateC-4
-tBuElectron-DonatingHighC-4

Mechanistic Aspects of Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the existing substituents dictating the regiochemical outcome and reaction feasibility.

Electrophilic Aromatic Substitution (SEAr):

In this compound, both the fluoro and nitro groups are deactivating, meaning they decrease the rate of electrophilic substitution compared to benzene. total-synthesis.com This deactivation stems from their electron-withdrawing nature.

Directing Effects:

The fluoro group is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion when the electrophile adds to the ortho or para positions. However, its strong inductive electron-withdrawing effect deactivates the ring.

The nitro group is a strong deactivator and a meta-director. It strongly withdraws electron density from the ring both inductively and through resonance, destabilizing the arenium ion, particularly when the electrophile adds ortho or para to it.

Given these competing effects, electrophilic attack will be directed to the positions least deactivated. The position ortho to the fluorine and meta to the nitro group (C-3) and the position ortho to both the fluorine and the azetidinyl group (C-6) would be the most likely sites for substitution.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common than its electrophilic counterpart but becomes feasible when the aromatic ring is substituted with strong electron-withdrawing groups, particularly at the ortho and/or para positions to a good leaving group. libretexts.org The mechanism typically proceeds in two steps: addition of a nucleophile to form a resonance-stabilized carbanion (Meisenheimer complex), followed by elimination of the leaving group. nih.gov

The this compound structure is well-suited for SNAr reactions. The nitro group at the para position to the fluorine atom strongly activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org The fluorine atom can act as the leaving group. Therefore, a nucleophile would preferentially attack the carbon bearing the fluorine (C-2), leading to the displacement of the fluoride ion.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms of reactions involving azetidine systems, offering insights into transition states, intermediates, and reaction energetics that can be difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) has become a widely used method for studying reaction mechanisms due to its balance of computational cost and accuracy. sumitomo-chem.co.jp DFT calculations can be employed to locate and characterize the geometries and energies of transition states and intermediates along a reaction pathway. researchgate.net

For reactions involving this compound analogues, DFT can be used to:

Model the intramolecular aminolysis for azetidine ring formation and compare the activation energies for the formation of azetidine versus pyrrolidine products, thereby explaining the observed regioselectivity. nih.govfrontiersin.org

Investigate the transition states of cycloaddition reactions, such as the aza Paternò-Büchi reaction, to understand the origins of stereoselectivity.

Elucidate the structure of intermediates in electrophilic and nucleophilic aromatic substitution reactions, such as the arenium and Meisenheimer complexes, respectively.

A hypothetical DFT study on the SNAr reaction of this compound with a nucleophile (e.g., methoxide) could yield the following energetic data:

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + CH₃O⁻
Transition State 1 (TS1)+15.2Formation of the Meisenheimer complex
Meisenheimer Intermediate-8.5Resonance-stabilized carbanion
Transition State 2 (TS2)+5.7Expulsion of the fluoride ion
Products-20.11-(2-Methoxy-4-nitrophenyl)azetidin-3-ol + F⁻

Quantum Mechanical Analysis of Reaction Energetics and Selectivity

Beyond DFT, other quantum mechanical methods can provide a deeper understanding of the factors controlling reaction energetics and selectivity. These methods can be used to analyze the electronic structure of molecules and transition states.

For instance, Natural Bond Orbital (NBO) analysis can reveal key orbital interactions that stabilize transition states or intermediates. nih.gov In the context of SNAr on the phenyl ring of our target molecule, NBO analysis could quantify the delocalization of the negative charge in the Meisenheimer complex onto the nitro group, providing a quantitative measure of its stabilizing effect.

Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and characterize the nature of chemical bonds along the reaction coordinate. This can help to distinguish between concerted and stepwise mechanisms.

The analysis of reaction energetics allows for the construction of detailed potential energy surfaces, which map the energy of the system as a function of the geometric coordinates of the atoms. These surfaces provide a comprehensive picture of the reaction landscape, including all possible pathways, intermediates, and transition states, thereby offering a robust explanation for the observed selectivity. nih.gov

Advanced Spectroscopic and Structural Characterization of Azetidin 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer foundational information about the molecular structure. The chemical shift (δ) of each nucleus provides insight into its electronic environment, while coupling constants (J) reveal information about neighboring nuclei.

For 1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol, the ¹H NMR spectrum would exhibit distinct signals for the protons on the azetidine (B1206935) ring and the aromatic ring. The methine proton (H-3) adjacent to the hydroxyl group would likely appear as a multiplet, while the methylene (B1212753) protons (H-2 and H-4) would present as complex multiplets due to coupling with each other and with the H-3 proton. The aromatic protons would show a characteristic splitting pattern influenced by the fluoro and nitro substituents.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the azetidine ring would resonate in the aliphatic region, while the aromatic carbons would appear further downfield. The carbon bearing the fluorine atom (C-2') would exhibit a large one-bond coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Coupling Constants (J, Hz)
Azetidine Ring
H-2, H-4 3.9 - 4.5 (m) 50 - 60 ²JHH, ³JHH
H-3 4.6 - 4.8 (m) 60 - 70 ³JHH
OH Variable (broad s) - -
Aromatic Ring
C-1' - 135 - 145 (d) ²JCF
C-2' - 155 - 160 (d) ¹JCF ≈ 240-250
H-3' 7.9 - 8.1 (dd) 115 - 120 (d) ³JHH, ⁴JHF
C-4' - 140 - 145 -
H-5' 7.8 - 8.0 (ddd) 120 - 125 (d) ³JHH, ⁴JHH, ³JHF

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, COSY would show correlations between H-3 and the protons at H-2 and H-4, confirming the structure of the azetidine ring. It would also reveal the coupling network among the aromatic protons H-3', H-5', and H-6'.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). youtube.comyoutube.com This allows for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). youtube.com It is vital for connecting different fragments of the molecule. For instance, HMBC would show correlations from the H-2/H-4 protons of the azetidine ring to the C-1' carbon of the aromatic ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy)/NOE (Nuclear Overhauser Effect): NOESY and NOE experiments identify protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly important for determining stereochemistry and conformation.

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct information about the chemical environment of the nitrogen atoms. The molecule contains two distinct nitrogen atoms: one in the azetidine ring and one in the nitro group. The chemical shift of the azetidine nitrogen would be influenced by its substitution with the electron-withdrawing 2-fluoro-4-nitrophenyl group. ipb.pt The nitrogen of the nitro group would have a significantly different chemical shift, allowing for the unambiguous characterization of both nitrogen environments within the molecule. mdpi.com In some cases, coupling between ¹⁵N and nearby protons or carbons can also be observed, providing further structural confirmation. mdpi.com

For substituted azetidines, stereochemistry can often be determined from ¹H NMR data. The relative configuration of substituents on the ring can be deduced from the coupling constants between the ring protons. It is generally observed in azetidine systems that the coupling constant for cis protons (Jcis) is larger than that for trans protons (Jtrans). ipb.pt Furthermore, NOE experiments can provide definitive proof of stereochemistry by showing spatial proximity between substituents on the same face of the ring. For example, an NOE correlation between H-3 and a proton on one of the adjacent methylene groups could help define the ring's conformation and the relative orientation of the hydroxyl group.

X-ray Crystallography for Solid-State Structural Confirmation and Absolute Configuration

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

This technique would provide unequivocal confirmation of the connectivity of this compound. More importantly, it would reveal precise bond lengths, bond angles, and torsion angles, offering insight into the strain of the azetidine ring and the planarity of the aromatic system. If the compound is chiral and a single enantiomer is crystallized, X-ray crystallography can also be used to determine its absolute configuration.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm its structure. The presence of a broad band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching of the alcohol group. Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group would be prominent. rsc.org Other expected vibrations include C-H stretches for the aromatic and aliphatic portions, C-N stretching, C-O stretching for the alcohol, and the C-F stretch. mdpi.com

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (O-H) Stretching 3500 - 3300 (broad)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H Stretching 3000 - 2850
Nitro (N-O) Asymmetric Stretching 1560 - 1520
Nitro (N-O) Symmetric Stretching 1385 - 1345
Aromatic C=C Stretching 1600 - 1450
Azetidine C-N Stretching 1335 - 1250
Alcohol C-O Stretching 1150 - 1050

Table 3: List of Compound Names

Compound Name

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Interpretation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns. For "this compound," high-resolution mass spectrometry (HRMS) is pivotal for confirming its molecular formula, C₁₀H₁₀FN₂O₃.

The interpretation of the mass spectrum involves the analysis of the fragmentation pathways of the molecular ion. The fragmentation of "this compound" is expected to be influenced by the presence of the fluoro-nitrophenyl group and the azetidin-3-ol (B1332694) moiety. The nitroaromatic portion of the molecule is prone to characteristic fragmentation patterns, including the loss of nitro (NO₂) and nitroso (NO) groups. nih.gov

The fragmentation of the azetidine ring, a strained four-membered heterocycle, is another key aspect of the mass spectrum. Cleavage of the azetidine ring can occur through various pathways, leading to the formation of characteristic fragment ions. The presence of the hydroxyl group on the azetidine ring can also influence the fragmentation, potentially through the loss of a water molecule.

A plausible fragmentation pathway for "this compound" under electron ionization (EI) or electrospray ionization (ESI) would involve initial cleavages around the azetidine ring and the nitro group. The following table outlines some of the expected key fragment ions and their potential origins:

m/z (mass-to-charge ratio) Proposed Fragment Ion Potential Origin
227[M+H]⁺Protonated molecular ion (in ESI)
210[M-OH]⁺Loss of the hydroxyl group
181[M-NO₂]⁺Loss of the nitro group from the phenyl ring
151[M-NO₂-CH₂O]⁺Subsequent loss of formaldehyde (B43269) from the azetidine ring
139[C₆H₄FN]⁺Fragment corresponding to the fluoro-aminophenyl moiety after rearrangement and cleavage
123[C₆H₃FNO]⁺Fragment resulting from cleavage of the azetidine ring
75[C₃H₅NO]⁺Fragment corresponding to the azetidin-3-ol moiety

It is important to note that the relative abundances of these fragment ions would depend on the ionization technique and the energy applied. Tandem mass spectrometry (MS/MS) experiments would be instrumental in confirming these proposed fragmentation pathways by isolating a specific parent ion and observing its daughter ions.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Analysis

"this compound" possesses a chiral center at the C3 position of the azetidine ring, meaning it can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, the determination of enantiomeric purity is of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. csfarmacie.czresearchgate.net

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com For a molecule like "this compound," several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a broad range of chiral compounds. nih.gov Macrocyclic glycopeptide-based CSPs, like those based on teicoplanin or vancomycin, also offer a high degree of enantioselectivity for various molecules. mdpi.com

The choice of the mobile phase is also critical for achieving optimal separation. mdpi.com Both normal-phase (using non-polar solvents like hexane (B92381) and an alcohol modifier) and reversed-phase (using aqueous-organic mobile phases) chromatography can be explored. nih.gov The selection of the appropriate CSP and mobile phase often requires a screening process to identify the conditions that provide the best resolution of the enantiomers.

The following table outlines a potential starting point for the chiral HPLC method development for "this compound":

Parameter Condition 1 (Normal Phase) Condition 2 (Reversed Phase)
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H)Macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC V)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)Acetonitrile / Water with 0.1% Formic Acid (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at a wavelength corresponding to the absorbance maximum of the compoundUV at a wavelength corresponding to the absorbance maximum of the compound

Once a separation method is established, the enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

In addition to chiral chromatography, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) using chiral shift reagents or chiroptical methods like Circular Dichroism (CD) spectroscopy can also be employed to assess enantiomeric purity and determine the absolute configuration of the enantiomers.

Synthetic Applications and Chemical Transformations of 1 2 Fluoro 4 Nitrophenyl Azetidin 3 Ol in Academic Research

1-(2-Fluoro-4-nitrophenyl)azetidin-3-ol as a Versatile Synthetic Intermediate

The unique structural features of this compound, including its strained four-membered ring, a nucleophilic hydroxyl group, and an electrophilic aromatic ring, make it a valuable intermediate in organic synthesis.

Building Block for the Construction of Complex Organic Molecules

While direct examples of the incorporation of this compound into complex natural products or pharmaceuticals are not extensively documented in the literature, its structural motifs are present in various biologically active compounds. For instance, the 2-fluoro-4-nitrophenyl moiety is a key component in the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, an intermediate for the tuberculosis drug candidate TBI-223 nih.gov. The azetidine (B1206935) core itself is a recognized bioisostere for other saturated heterocycles, often leading to improved physicochemical properties in drug candidates chemrxiv.org. The presence of multiple functional handles on this compound allows for its modular assembly into more complex structures through sequential functionalization.

Precursor for Diverse Heterocyclic Scaffolds (e.g., Pyrrolidines, Azepanes)

The ring strain inherent in azetidines can be harnessed to drive ring-expansion reactions, providing access to larger, more flexible heterocyclic systems such as pyrrolidines and azepanes. These transformations often proceed through the formation of a bicyclic azetidinium or aziridinium intermediate, which is then opened by a nucleophile.

Pyrrolidine Synthesis: The rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines to 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines has been reported nih.gov. This process involves the activation of the hydroxyl group, followed by intramolecular cyclization to an aziridinium intermediate, which is then attacked by a nucleophile to yield the pyrrolidine ring. A similar strategy could be envisioned for this compound, where activation of the 3-hydroxyl group could lead to the formation of a bicyclic intermediate, susceptible to nucleophilic attack and rearrangement to a substituted pyrrolidine.

Azepane Synthesis: The synthesis of azepanes from azetidines has also been documented, often involving an intramolecular N-alkylation to form a bicyclic azetidinium ion, which is subsequently opened by a nucleophile semanticscholar.org. A photochemical dearomative ring expansion of nitroarenes has also been reported as a strategy to prepare complex azepanes, which could be a potential transformation for the nitro-substituted phenyl ring of the title compound nih.gov.

Utilization in Catalyst Development and Chiral Auxiliary Roles

The chiral nature of this compound, when synthesized in an enantiomerically pure form, suggests its potential application in asymmetric synthesis. Chiral azetidines and their derivatives have been explored as ligands for transition metal catalysts and as chiral auxiliaries to control the stereochemical outcome of reactions.

While there is no specific literature detailing the use of this compound in these roles, the general principles of asymmetric catalysis and the use of chiral auxiliaries provide a framework for its potential applications. The nitrogen atom and the hydroxyl group of the azetidine could coordinate to a metal center, creating a chiral environment for a catalytic transformation. Alternatively, the azetidinol could be temporarily attached to a prochiral substrate as a chiral auxiliary, directing the stereoselective course of a subsequent reaction.

Chemical Derivatization and Functional Group Interconversions on the Azetidine Ring and Phenyl Moiety

The multiple reactive sites on this compound allow for a wide range of chemical derivatizations and functional group interconversions.

Reactions of the Hydroxyl Group: The secondary alcohol on the azetidine ring can undergo standard transformations such as esterification and alkylation. For instance, acylation with 4-nitrophenyl (PNP) activated esters is a common method for modifying biomolecules and could be applied here nih.gov. Oxidation of the hydroxyl group would yield the corresponding azetidin-3-one, a versatile intermediate for further functionalization, such as regio- and stereoselective alkylation at the C-4 position researchgate.net.

Functionalization of the Phenyl Moiety: The electron-deficient nature of the 2-fluoro-4-nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr) masterorganicchemistry.comnih.gov. The fluorine atom, being ortho to the activating nitro group, is particularly prone to displacement by various nucleophiles such as amines, alkoxides, and thiolates beilstein-journals.org. This allows for the introduction of a wide range of substituents onto the aromatic ring. Furthermore, the nitro group can be reduced to an aniline, which can then participate in a variety of subsequent reactions, including diazotization and coupling, or amide bond formation. Common reagents for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., with Pd/C) or the use of metals in acidic media (e.g., Fe/HCl) wikipedia.orgorganic-chemistry.orgjsynthchem.com.

Table 1: Potential Chemical Transformations of this compound

Functional GroupReaction TypePotential Reagents and ConditionsProduct Functional Group
3-HydroxylEsterificationAcyl chloride, pyridineEster
3-HydroxylAlkylationAlkyl halide, baseEther
3-HydroxylOxidationPCC, Swern, Dess-MartinKetone (Azetidin-3-one)
4-NitroReductionH2, Pd/C; Fe, HClAmine (Aniline)
2-FluoroNucleophilic Aromatic SubstitutionR-NH2, R-OH, R-SHSubstituted Amine, Ether, Thioether
Azetidine RingRing ExpansionActivating agent, nucleophilePyrrolidine, Azepane

Application in Method Development for New Chemical Reactions

The development of novel synthetic methods is crucial for advancing organic chemistry. While there are no specific reports of this compound being used in the development of new chemical reactions, its unique combination of functional groups and a strained ring system makes it an interesting substrate for exploring new transformations. For example, visible light-enabled aza Paternò-Büchi reactions have been developed for the synthesis of functionalized azetidines and could potentially be adapted for further functionalization of the title compound nih.gov.

Generation of Chemical Libraries for Structure-Activity Relationship Studies (focused on synthetic methodology)

The modular nature of this compound makes it an excellent scaffold for the generation of chemical libraries for structure-activity relationship (SAR) studies. Diversity-oriented synthesis (DOS) strategies can be employed to create a wide range of analogs by systematically varying the substituents on the azetidine ring and the phenyl moiety nih.govresearchgate.net.

A general approach to library synthesis would involve the parallel functionalization of the core scaffold. For example, a library of esters and ethers could be generated by reacting the 3-hydroxyl group with a diverse set of carboxylic acids and alkylating agents. Subsequently, the nitro group could be reduced and the resulting aniline could be acylated with a variety of acyl chlorides or coupled with different partners. The fluorine atom could also be displaced with a library of nucleophiles. This systematic approach allows for the exploration of the chemical space around the core scaffold and the identification of key structural features that contribute to a desired biological activity nih.gov. The synthesis of such libraries can be facilitated by modern techniques such as automated synthesis and high-throughput screening chemrxiv.orgacs.orgbris.ac.uk.

Q & A

Q. What green chemistry principles apply to the sustainable synthesis of this compound?

  • Innovations :
  • Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent.
  • Employ microwave-assisted synthesis to reduce reaction time (30 min vs. 12 h) and energy use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.